molecular formula C34H74N2O2+2 B15185767 3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) CAS No. 135766-44-8

3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium)

Cat. No.: B15185767
CAS No.: 135766-44-8
M. Wt: 543.0 g/mol
InChI Key: LHEBOUXQKTXCFV-UHFFFAOYSA-N
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Description

3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) is a cationic dimeric amphiphile, also known as a gemini surfactant. This compound is characterized by two cationic head groups and two long hydrophobic alkyl chains, connected by a flexible spacer. It is commonly used in various industrial and scientific applications due to its unique surface-active properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) typically involves the reaction of dodecylamine with ethylene oxide to form the intermediate, which is then quaternized with methyl bromide to yield the final product. The reaction conditions often include:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.

    Biology: Employed in the study of membrane proteins and as a transfection agent for gene delivery.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) involves its interaction with biological membranes. The compound disrupts membrane integrity by inserting its hydrophobic tails into the lipid bilayer, leading to increased membrane permeability and cell lysis. This action is particularly effective against Gram-negative bacteria, where the compound targets both the outer and inner membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dioxaoctamethylene-1,8-bis(dodecyldimethylammonium) stands out due to its dimeric structure, which provides superior surface activity, lower critical micelle concentration, and enhanced antimicrobial efficacy compared to its monomeric counterparts .

Properties

CAS No.

135766-44-8

Molecular Formula

C34H74N2O2+2

Molecular Weight

543.0 g/mol

IUPAC Name

dodecyl-[2-[2-[2-[dodecyl(dimethyl)azaniumyl]ethoxy]ethoxy]ethyl]-dimethylazanium

InChI

InChI=1S/C34H74N2O2/c1-7-9-11-13-15-17-19-21-23-25-27-35(3,4)29-31-37-33-34-38-32-30-36(5,6)28-26-24-22-20-18-16-14-12-10-8-2/h7-34H2,1-6H3/q+2

InChI Key

LHEBOUXQKTXCFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCOCCOCC[N+](C)(C)CCCCCCCCCCCC

Origin of Product

United States

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